Metaphit methanesulfonate salt

Description

BenchChem offers high-quality Metaphit methanesulfonate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metaphit methanesulfonate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

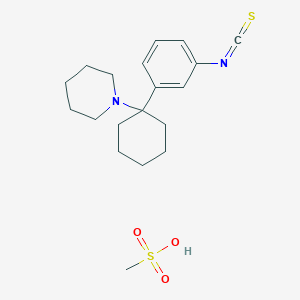

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASHKPXYYPYQRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metaphit Methanesulfonate Salt

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphit methanesulfonate salt is a potent and invaluable research tool in the field of neuropharmacology. As a derivative of phencyclidine (PCP), its primary mechanism of action involves the irreversible, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive technical overview of Metaphit's mechanism, detailing its chemical properties, its specific interaction with the PCP binding site within the NMDA receptor ion channel, and the functional consequences of this interaction on neurotransmission and behavior. Furthermore, this document outlines key experimental protocols for studying Metaphit's effects and discusses its applications in neuroscience research, particularly in the study of psychiatric and neurological disorders.

Introduction to Metaphit

Metaphit, chemically known as 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine methanesulfonate salt, is a derivative of the dissociative anesthetic phencyclidine (PCP).[1][2] Its synthesis and characterization were driven by the need for a tool to irreversibly block the PCP binding site on the NMDA receptor, thereby allowing for a more detailed investigation of this receptor's function.[3] Its significance as a research tool lies in its ability to produce a long-lasting, covalent modification of its target, which has facilitated numerous studies into the role of NMDA receptors in various physiological and pathological processes.[4]

Chemical Properties of Metaphit Methanesulfonate Salt [1][2][5][6]

| Property | Value |

| Chemical Formula | C18H24N2S•CH3SO3H |

| Molecular Weight | 396.57 g/mol |

| CAS Number | 99287-12-4 |

| Appearance | Solid |

| Key Functional Group | Isothiocyanate (-N=C=S) |

The NMDA Receptor: The Primary Target of Metaphit

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is crucial for excitatory synaptic transmission and synaptic plasticity, which are fundamental to learning and memory.[7][8] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[7] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials.[9] For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve the Mg2+ block.[9]

Within the ion channel of the NMDA receptor lies a distinct binding site for phencyclidine (PCP) and related compounds.[10] This site is also the target for other uncompetitive antagonists like ketamine and MK-801. Binding to this site physically obstructs the flow of ions, primarily Ca2+ and Na+, through the channel, thereby inhibiting NMDA receptor function.[11]

The Covalent and Irreversible Mechanism of Action

Metaphit's unique mechanism of action stems from its isothiocyanate group, which acts as a reactive electrophile.[12] This allows Metaphit to form a covalent bond with a nucleophilic residue within the PCP binding site of the NMDA receptor. This irreversible binding distinguishes Metaphit from other non-competitive antagonists that bind reversibly.[4]

The proposed mechanism involves a two-step process:

-

Initial Reversible Binding: Metaphit, due to its structural similarity to PCP, first binds non-covalently to the PCP site within the NMDA receptor's ion channel.

-

Covalent Bond Formation: Following the initial binding, the highly reactive isothiocyanate group of Metaphit undergoes a chemical reaction with a nucleophilic amino acid residue (e.g., the amine group of a lysine residue) within the binding pocket. This forms a stable thiourea linkage, resulting in the irreversible acylation of the receptor.

This covalent modification leads to a long-lasting and insurmountable antagonism of the NMDA receptor.[3]

Caption: Mechanism of Metaphit's irreversible antagonism of the NMDA receptor.

Functional Consequences of Metaphit Binding

The irreversible binding of Metaphit to the NMDA receptor has profound and long-lasting effects on neuronal function and behavior.

-

Inhibition of NMDA Receptor-Mediated Ion Flux: By physically occluding the ion channel, Metaphit prevents the influx of Ca2+ and Na+ that normally occurs upon receptor activation. This leads to a potent and sustained inhibition of NMDA receptor-mediated currents.

-

Long-Lasting Non-Competitive Antagonism: Due to the covalent nature of the bond, the antagonism produced by Metaphit is not overcome by increasing the concentration of the agonist (glutamate). The duration of the effect is dependent on the turnover rate of the receptor protein itself.

-

Effects on Excitatory Neurotransmission: As NMDA receptors are key to excitatory neurotransmission, their prolonged inhibition by Metaphit can significantly dampen synaptic activity.

-

Behavioral Effects: In vivo administration of Metaphit in animal models produces a range of behavioral effects. While initially proposed as a PCP antagonist, studies have shown that Metaphit can have complex actions, including PCP-like agonist effects in some contexts and potentiation of the effects of other PCP-like drugs.[3][13][14] It has been shown to disrupt motor behavior and can induce a state that models certain aspects of psychosis.[13][15][16][17] However, its effectiveness as a straightforward antagonist in all behavioral paradigms is debated.[18]

Experimental Protocols for Studying Metaphit's Action

In Vitro Radioligand Binding Assay

Objective: To determine the binding characteristics of Metaphit to the NMDA receptor, including its ability to irreversibly block the binding of other ligands.[19][20][21]

Principle: This assay uses a radiolabeled ligand that binds to the PCP site (e.g., [3H]MK-801). By pre-treating neuronal membranes with Metaphit and then attempting to displace the radioligand, one can quantify the extent of irreversible binding.[18]

Step-by-Step Methodology: [22][23]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

-

Pre-incubation with Metaphit: Incubate the membrane preparation with varying concentrations of Metaphit methanesulfonate salt for a specified time to allow for covalent binding.

-

Washing: Centrifuge and wash the membranes multiple times to remove any unbound Metaphit. This step is crucial to ensure that any observed effect is due to irreversible binding.

-

Radioligand Incubation: Resuspend the washed membranes and incubate them with a saturating concentration of a radiolabeled PCP site ligand (e.g., [3H]MK-801).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Compare the amount of radioligand binding in Metaphit-treated membranes to control (untreated) membranes. A reduction in binding in the treated group indicates irreversible blockade of the binding sites.

Caption: Workflow for a radioligand binding assay to assess irreversible binding.

Electrophysiological Recording (Patch-Clamp)

Objective: To directly measure the effect of Metaphit on NMDA receptor-mediated currents in neurons.[7][9][24]

Principle: The patch-clamp technique allows for the recording of ion flow through single or multiple ion channels in a patch of neuronal membrane. By applying Metaphit and then activating NMDA receptors with their agonists, the extent and duration of channel blockade can be measured.

Step-by-Step Methodology:

-

Cell Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Patch-Clamp Configuration: Establish a whole-cell patch-clamp recording from a neuron.

-

Baseline Recording: Record baseline NMDA receptor-mediated currents by applying glutamate and glycine in the presence of antagonists for other glutamate receptors (AMPA/kainate) and voltage-gated sodium and potassium channels.

-

Metaphit Application: Perfuse the cell with a solution containing Metaphit for a defined period.

-

Washout: Wash out the unbound Metaphit from the recording chamber.

-

Post-Metaphit Recording: Again, elicit NMDA receptor currents and compare their amplitude to the baseline recordings.

-

Data Analysis: A significant and sustained reduction in the current amplitude after Metaphit application and washout indicates irreversible channel block.

Applications in Research

Metaphit's unique properties make it a valuable tool for a variety of research applications:

-

Studying NMDA Receptor Function: By irreversibly silencing a population of NMDA receptors, researchers can investigate their role in synaptic plasticity, neuronal development, and excitotoxicity.[8][10][25][26]

-

Animal Models of Psychosis: The administration of NMDA receptor antagonists, including PCP and ketamine, is a well-established method for inducing psychosis-like symptoms in animals.[15][16][17][27] Metaphit can be used to create a long-lasting model of NMDA receptor hypofunction, which is hypothesized to be involved in the pathophysiology of schizophrenia.[28][29]

-

Drug Discovery: Metaphit can be used in screening assays to identify novel compounds that may interact with the PCP binding site or allosterically modulate NMDA receptor function.

Summary and Future Directions

Metaphit methanesulfonate salt is a powerful neuropharmacological tool that acts as an irreversible, non-competitive antagonist of the NMDA receptor. Its mechanism of action, involving the covalent modification of the PCP binding site within the receptor's ion channel, leads to a long-lasting blockade of receptor function. This property has been exploited in numerous in vitro and in vivo studies to elucidate the role of NMDA receptors in health and disease. While its behavioral effects can be complex, its utility in creating sustained models of NMDA receptor hypofunction remains a key application. Future research may focus on using Metaphit to further dissect the role of specific NMDA receptor subtypes in different brain regions and to explore the long-term consequences of irreversible NMDA receptor blockade on neuronal circuitry and behavior.

References

-

Contreras, P. C., et al. (1987). Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors. Journal of Pharmacology and Experimental Therapeutics, 243(3), 875-881. [Link]

-

National Center for Biotechnology Information. (n.d.). Metaphit methanesulfonate salt. PubChem Compound Summary for CID 6604126. Retrieved from [Link]

-

Koek, W., et al. (1987). Effects of metaphit, a proposed phencyclidine receptor acylator, on catalepsy in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 243(3), 969-974. [Link]

-

Contreras, P. C., et al. (1987). Metaphit, a proposed phencyclidine receptor acylator: disruption of mouse motor behavior and absence of PCP antagonist activity. Neuropharmacology, 26(8), 1147-1152. [Link]

-

Freed, W. J., et al. (1991). Metaphit fails to antagonize PCP-induced passive avoidance deficit. Pharmacology Biochemistry and Behavior, 38(1), 231-233. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

-

Jones, S. M., et al. (2014). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 5(11), 1089-1098. [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physiology, NMDA Receptor. StatPearls. Retrieved from [Link]

-

Jones, B. E., & Roberts, D. J. (2005). Animal models of psychosis: current state and future directions. Current Opinion in Investigational Drugs, 6(1), 37-43. [Link]

-

Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 26(2), 133-146. [Link]

-

Lindsley, C. W. (2014). Covalent protein modification: The current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 21, 101-108. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Metaphit methanesulfonate salt | C19H28N2O3S2 | CID 6604126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of metaphit, a proposed phencyclidine receptor acylator, on catalepsy in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Metaphit Methanesulfonate Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. aschemicals.com [aschemicals.com]

- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Metaphit, a proposed phencyclidine receptor acylator: disruption of mouse motor behavior and absence of PCP antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acnp.org [acnp.org]

- 18. Metaphit fails to antagonize PCP-induced passive avoidance deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scite.ai [scite.ai]

- 21. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. biophysics-reports.org [biophysics-reports.org]

- 24. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 26. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]

- 28. youtube.com [youtube.com]

- 29. Ego death - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Metaphit Methanesulfonate Salt as a Phencyclidine Analog

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The NMDA Receptor and the Enigma of Phencyclidine

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] This ionotropic glutamate receptor functions as a sophisticated "coincidence detector," requiring both the binding of glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, before allowing cation influx, most notably Ca2+.[3][4]

Phencyclidine (PCP), a dissociative anesthetic, exerts its profound psychotomimetic effects primarily by acting as a non-competitive antagonist at the NMDA receptor.[5][6] It binds to a specific site, often termed the "PCP binding site," located within the receptor's ion channel, thereby physically occluding ion flow.[5][7] The exploration of PCP and its analogs has been instrumental in elucidating the function and pathological relevance of the NMDA receptor complex. Within this chemical family, Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine) emerges as a unique and powerful research tool. Unlike PCP, Metaphit is designed as an irreversible antagonist, capable of forming a permanent bond with its target site. This guide provides a comprehensive technical overview of Metaphit methanesulfonate salt, its mechanism of action, experimental applications, and its significance in the field of neuroscience research.

Chemical Profile and Synthesis

Metaphit is a derivative of phencyclidine distinguished by the substitution of an isothiocyanate (-N=C=S) group on the meta-position of the phenyl ring.[8] This reactive group is the key to its irreversible binding properties. For laboratory use, it is typically supplied as a methanesulfonate salt to improve solubility and stability.[9][10]

| Chemical Identifier | Value | Source |

| Compound Name | Metaphit methanesulfonate salt | [9] |

| Synonym | 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine methanesulfonate salt | [11][12] |

| CAS Number | 99287-12-4 | [9][10][12] |

| Molecular Formula | C18H24N2S · CH3SO3H (or C19H28N2O3S2) | [10][12] |

| Molecular Weight | 396.57 g/mol | [9][10][12] |

| Free Base CAS | 96316-00-6 | [9] |

Synthesis Overview: The synthesis of Metaphit involves multi-step organic chemistry procedures. While specific, detailed synthesis protocols are proprietary or found within specialized literature, the general pathway involves the synthesis of the core PCP structure followed by the introduction of the isothiocyanate group. The final step typically involves salt formation with methanesulfonic acid to yield the methanesulfonate salt, a process used to convert a parent compound into a more stable and soluble form.[13][14][15] The isothiocyanate moiety is crucial as it acts as an electrophile, enabling it to react with nucleophilic residues (such as cysteine or lysine) within the receptor binding site to form a stable covalent bond.[8]

Mechanism of Action: Irreversible Antagonism

Metaphit's primary value lies in its function as an irreversible, non-competitive antagonist at the phencyclidine binding site on the NMDA receptor.[16] This irreversibility provides a method for "permanently" disabling a population of receptors, allowing researchers to study the consequences of their long-term inactivation.[17]

The NMDA Receptor Channel Blockade:

The NMDA receptor channel must be in an open state for PCP and its analogs to gain access to their binding site within the ionophore.[18] This is known as a use-dependent or open-channel blockade.

-

Activation: Glutamate and a co-agonist (glycine/D-serine) bind to their respective sites on the receptor.

-

Depolarization: The postsynaptic membrane depolarizes, repelling the Mg2+ ion that normally blocks the channel at resting potential.

-

Channel Opening: The channel opens, allowing Na+ and Ca2+ to flow into the cell.

-

Antagonist Binding:

-

PCP (Reversible): Binds non-covalently within the open channel, physically blocking it. It can dissociate, allowing the receptor to function again.[5]

-

Metaphit (Irreversible): Binds to the same site, but its isothiocyanate group forms a covalent bond with a nearby nucleophilic amino acid residue. This permanently acylates the receptor, rendering it non-functional.[8][19] The rate of dissociation is effectively zero.[17]

-

Some studies have indicated that Metaphit also possesses activity as an irreversible competitive antagonist at sigma receptors.[16] This dual activity should be a consideration in experimental design and data interpretation.

Experimental Protocols and Applications

Metaphit is a powerful tool for investigating the long-term consequences of NMDA receptor blockade. Below are representative protocols for its use in both in vitro and in vivo settings.

Protocol 1: In Vitro Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of Metaphit for the PCP receptor site, typically by measuring how it competes with a radiolabeled ligand.[20]

Objective: To determine the inhibitory concentration (IC50) of Metaphit at the PCP binding site in rat brain homogenates.

Materials:

-

Rat brain tissue (hippocampus or cortex)

-

Radioligand: [3H]MK-801 or [3H]TCP (tenocyclidine)

-

Metaphit methanesulfonate salt

-

Unlabeled PCP or MK-801 (for determining non-specific binding)

-

Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4

-

Homogenizer

-

Centrifuge (refrigerated)

-

Glass fiber filters

-

Scintillation counter and vials

-

L-glutamate and glycine (to ensure NMDA receptor activation)

Methodology:

-

Tissue Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: a. Set up assay tubes containing a final volume of 500 µL. b. To each tube, add:

- A fixed concentration of radioligand (e.g., 1-5 nM [3H]MK-801).

- Varying concentrations of Metaphit (e.g., 10^-10 M to 10^-5 M).

- L-glutamate (10 µM) and glycine (10 µM) to activate the NMDA receptors.

- Brain membrane preparation (50-100 µg protein). c. For total binding, omit Metaphit. For non-specific binding, add a high concentration of unlabeled PCP or MK-801 (e.g., 10 µM).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: a. Rapidly terminate the reaction by vacuum filtration through glass fiber filters. b. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the logarithm of Metaphit concentration. c. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Causality: Using L-glutamate and glycine is critical because Metaphit, like PCP, is an open-channel blocker; the receptor must be activated for it to bind.[18] The rapid filtration and washing step is essential to separate bound from unbound radioligand before significant dissociation can occur.

Protocol 2: In Vivo Assessment of PCP-Induced Hyperlocomotion

This protocol assesses Metaphit's ability to antagonize the behavioral effects of PCP in rodents, a common model for studying psychotomimetic drug action.[21][22]

Objective: To determine if pretreatment with Metaphit blocks the increase in locomotor activity induced by PCP in rats.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

PCP hydrochloride.

-

Metaphit methanesulfonate salt.

-

Sterile saline solution (0.9% NaCl).

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

Animal scale, syringes, and needles.

Methodology:

-

Acclimation: a. House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) for at least one week before the experiment. b. On the day of testing, acclimate the rats to the testing room for at least 60 minutes.

-

Pretreatment: a. Divide animals into experimental groups (e.g., Saline-Saline, Saline-PCP, Metaphit-PCP, Metaphit-Saline). b. Administer Metaphit (e.g., 5-10 mg/kg, intraperitoneally - i.p.) or saline vehicle. Note: Due to its irreversible nature, the pretreatment time is a critical variable and can range from hours to days depending on the experimental question. A 24-hour pretreatment is a common starting point.

-

Habituation: a. At the designated time after pretreatment, place each rat into an open-field chamber and allow it to habituate for 30-60 minutes. The activity during this period serves as a baseline.

-

Challenge: a. After habituation, remove the rat from the chamber, administer the challenge injection of PCP (e.g., 2.5-5.0 mg/kg, i.p.) or saline, and immediately return it to the same chamber.

-

Data Collection: a. Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically in 5-minute bins for 60-90 minutes following the challenge injection.

-

Data Analysis: a. Analyze the data using a two-way ANOVA with pretreatment and challenge as factors, followed by post-hoc tests to compare individual groups. b. The key comparison is between the Saline-PCP group (which should show hyperlocomotion) and the Metaphit-PCP group. A significant reduction in activity in the Metaphit-PCP group indicates antagonism.

Causality: The habituation period is crucial to ensure that the measured activity is due to the drug challenge and not the novelty of the environment. The Saline-PCP group serves as the positive control to confirm that PCP induces its expected effect, while the Metaphit-Saline group controls for any intrinsic locomotor effects of Metaphit itself.[21]

Discussion: A Complex Pharmacological Profile

While Metaphit is a valuable tool, its pharmacological profile is not without complexity. Some studies have reported that while it binds irreversibly to PCP sites, its antagonism of PCP-induced behaviors might occur through mechanisms unrelated to a direct blockade of those receptors, possibly involving presynaptic effects.[21] Furthermore, some research has suggested Metaphit can have mixed agonist/antagonist or even PCP-like actions depending on the species and the behavior being measured.[8][19] These findings underscore the importance of careful experimental design and interpretation, recognizing that Metaphit's effects may extend beyond simple, irreversible antagonism at the postsynaptic NMDA receptor.

Safety and Handling

Metaphit methanesulfonate salt is intended for research use only and is not for diagnostic or therapeutic use in humans.[12][23]

-

Hazard Class: Not classified as hazardous under OSHA 2012 standards, but standard laboratory precautions should be observed.[23]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation and avoid creating dust.[23][24]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[23]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse with plenty of water. If inhaled, move to fresh air. If ingested, clean mouth with water and seek medical attention.[23][24]

Conclusion

Metaphit methanesulfonate salt represents a key chemical tool for the in-depth study of the NMDA receptor and the PCP binding site. Its unique property of irreversible antagonism allows for experiments that are not possible with reversible ligands like PCP or ketamine, providing a window into the long-term consequences of receptor inactivation. While its complete pharmacological profile is complex and warrants careful consideration, Metaphit remains an indispensable compound for researchers in neuroscience, pharmacology, and drug development who seek to unravel the intricate roles of the NMDA receptor in health and disease.

References

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from Google Search.[5]

-

Foster, A. C., & Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience Letters, 76(2), 221-227.[18]

-

Wikipedia. (n.d.). PCP site 2. Retrieved from Google Search.[25]

-

Contreras, P. C., Rice, K. C., Jacobson, A. E., & O'Donohue, T. L. (1987). Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors. European Journal of Pharmacology, 140(3), 267-274.[21]

-

Ali, S. F., Slikker, W., Jr, Newport, G. D., & Lipe, G. W. (1992). PCP/NMDA receptor-channel complex and brain development. Annals of the New York Academy of Sciences, 662, 227-235.[6]

-

Raffa, R. B., & Shank, R. P. (1986). Metaphit, a Proposed Phencyclidine Receptor Acylator: Disruption of Mouse Motor Behavior and Absence of PCP Antagonist Activity. Pharmacology Biochemistry and Behavior, 25(4), 831-835.[8]

-

LGC Standards. (n.d.). Metaphit Methanesulfonate Salt. Retrieved from Google Search.[9]

-

MacDonald, J. F., Bartlett, M. C., Mody, I., Reynolds, J. N., & Salter, M. W. (1990). The PCP site of the NMDA receptor complex. Advances in Experimental Medicine and Biology, 268, 27-34.[7]

-

National Center for Biotechnology Information. (n.d.). Metaphit methanesulfonate salt. PubChem. Retrieved from Google Search.[10]

-

Santa Cruz Biotechnology. (2019). Safety Data Sheet: Metaphit methanesulfonate salt. Retrieved from Google Search.[23]

-

Lodge, D., & Jones, M. G. (1986). Is Metaphit a phencyclidine antagonist? Studies with ketamine, phencyclidine and N-methylaspartate. Life Sciences, 38(26), 2441-2445.[19]

-

ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - METAPHIT METHANESULFONATE. Retrieved from Google Search.[24]

-

LookChem. (n.d.). Metaphit methanesulfonatesalt. Retrieved from Google Search.[26]

-

CymitQuimica. (n.d.). Metaphit methanesulfonate salt. Retrieved from Google Search.[11]

-

AbMole BioScience. (n.d.). Metaphit methanesulfonate salt | CAS 99287-12-4. Retrieved from Google Search.[16]

-

Santa Cruz Biotechnology. (n.d.). Metaphit methanesulfonate salt | CAS 99287-12-4. Retrieved from Google Search.[12]

-

Collingridge, G. L., Volianskis, A., Bannister, N., France, G., Hanna, L., Mercier, M., Tidball, P., Fang, G., Irvine, M. W., Costa, B. M., Monaghan, D. T., & Jane, D. E. (2013). NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders. Neuropharmacology, 64, 1-13.[1]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Retrieved from Google Search.[27]

-

Google Patents. (n.d.). EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL). Retrieved from Google Search.[13]

-

Köhr, G. (2007). NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies. The Journal of Physiology, 582(Pt 2), 477-478.[28]

-

AS Chemical Laboratories Inc. (n.d.). Metaphit Methanesulfonate Salt. Retrieved from Google Search.[29]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from Google Search.[30]

-

He, K., & Yan, Y. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Biochemistry and Molecular Biology Education, 45(1), 60-66.[31]

-

Wikipedia. (n.d.). NMDA receptor. Retrieved from Google Search.[4]

-

Fisher Scientific. (2009). Safety Data Sheet - Methyl methanesulfonate. Retrieved from Google Search.[32]

-

Gernon, M. D. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Googleapis.com. Retrieved from Google Search.[14]

-

Wikipedia. (n.d.). Irreversible antagonist. Retrieved from Google Search.[17]

-

Behavioral Scientist. (2013). The Ubiquity of Metaphor. Retrieved from Google Search.[33]

-

ResearchGate. (n.d.). The in vivo/in vitro approach to cognition: The case of analogy. Retrieved from Google Search.[34]

-

He, K., & Yan, Y. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Biochemistry and Molecular Biology Education, 45(1), 60-66.[35]

-

Ghasemi, M., & Shafaroodi, H. (2023). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing.[2]

-

Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecular Neurobiology, 54(8), 6143-6159.[36]

-

ResearchGate. (n.d.). Acute treatment with an irreversible NMDA antagonist disrupts object.... Retrieved from Google Search.[37]

-

Iacobucci, G. J., & Popescu, G. K. (2017). Activation Mechanisms of the NMDA Receptor. In NMDA Receptors: From Genes to Uselessness. Springer.[3]

-

ResearchGate. (n.d.). Pharmacology of NMDA Receptors. Retrieved from Google Search.[38]

-

BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from Google Search.[39]

-

Abiero, A., Kim, J. Y., Lee, S. H., Kim, J., Kang, M., Lee, B. H., ... & Cheong, J. H. (2021). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 22(16), 8826.[22]

-

Fang, W. J., Cui, Y., Murray, T. F., & Aldrich, J. V. (2009). Design, synthesis, and pharmacological activities of dynorphin A analogues cyclized by ring-closing metathesis. Journal of Medicinal Chemistry, 52(18), 5619-5625.[15]

-

Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100.[40]

-

Thibodeau, P. H., & Boroditsky, L. (2011). Metaphors We Think With: The Role of Metaphor in Reasoning. PloS one, 6(2), e16782.[41]

-

Cooper, M. S., & Weaver, B. P. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 223-236.[20]

-

National Institutes of Health. (n.d.). Exploring How Generating Metaphor Via Insight Versus Analysis Affects Metaphor Quality and Learning Outcomes. Retrieved from Google Search.[42]

-

MIT Press Direct. (2006). Metaphor and Synthesis. Retrieved from Google Search.[43]

-

ResearchGate. (n.d.). (PDF) Theories of Metaphor: A Synthesis. Retrieved from Google Search.[44]

-

Sharma, R., & Sharma, M. (2015). Learning Pharmacology by Metaphors: A Tale of Beta-blockers. Journal of pharmacology & pharmacotherapeutics, 6(3), 166-169.[45]

-

NSUWorks. (2013). The Metaphors That Research Students Live By. Retrieved from Google Search.[46]

-

Brill. (n.d.). Theories of Metaphor: A Synthesis. Retrieved from Google Search.[47]

Sources

- 1. NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metaphit, a proposed phencyclidine receptor acylator: disruption of mouse motor behavior and absence of PCP antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metaphit Methanesulfonate Salt | LGC Standards [lgcstandards.com]

- 10. Metaphit methanesulfonate salt | C19H28N2O3S2 | CID 6604126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metaphit methanesulfonate salt | CymitQuimica [cymitquimica.com]

- 12. scbt.com [scbt.com]

- 13. EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL)-1-Propanol - Google Patents [patents.google.com]

- 14. wzukusers.storage.googleapis.com [wzukusers.storage.googleapis.com]

- 15. Design, synthesis, and pharmacological activities of dynorphin A analogues cyclized by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abmole.com [abmole.com]

- 17. Irreversible antagonist - Wikipedia [en.wikipedia.org]

- 18. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Is Metaphit a phencyclidine antagonist? Studies with ketamine, phencyclidine and N-methylaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. PCP site 2 - Wikipedia [en.wikipedia.org]

- 26. file1.lookchem.com [file1.lookchem.com]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. NMDA receptor antagonists: tools in neuroscience with promise for treating CNS pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aschemicals.com [aschemicals.com]

- 30. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 31. A guide to simple, direct, and quantitative in vitro binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. fishersci.com [fishersci.com]

- 33. The Ubiquity of Metaphor - Behavioral Scientist [behavioralscientist.org]

- 34. researchgate.net [researchgate.net]

- 35. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 36. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. bioivt.com [bioivt.com]

- 40. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]

- 41. Metaphors We Think With: The Role of Metaphor in Reasoning - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Exploring How Generating Metaphor Via Insight Versus Analysis Affects Metaphor Quality and Learning Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 43. direct.mit.edu [direct.mit.edu]

- 44. researchgate.net [researchgate.net]

- 45. Learning Pharmacology by Metaphors: A Tale of Beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 46. nsuworks.nova.edu [nsuworks.nova.edu]

- 47. brill.com [brill.com]

Metaphit: An In-depth Technical Guide to an Irreversible NMDA Receptor Antagonist

Abstract

Metaphit, or 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, stands as a significant research tool in the field of neuroscience. As a structural analog of phencyclidine (PCP), it was engineered to function as a site-directed acylating agent, irreversibly binding to specific receptor sites within the central nervous system.[1] This guide provides a comprehensive technical overview of Metaphit, detailing its mechanism of action, chemical properties, and its complex pharmacological profile. We will explore its primary function as an irreversible antagonist of the N-methyl-D-aspartate (NMDA) receptor, while also acknowledging its interactions with sigma receptors and dopamine transporters.[1] This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also practical insights into its application in experimental neuroscience.

Introduction: The Advent of an Irreversible Probe

The study of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory, has been greatly advanced by the development of specific pharmacological tools.[2][3][4] NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of cations, leading to neuronal excitation.[2][5] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[3][4][6]

Metaphit emerged in the mid-1980s as a derivative of phencyclidine (PCP), distinguished by the inclusion of an isothiocyanate group.[1][7] This reactive group enables Metaphit to form a covalent bond with its target, the PCP binding site within the NMDA receptor channel, leading to irreversible inhibition.[1] This characteristic makes Metaphit an invaluable tool for probing the structure and function of the NMDA receptor, allowing for long-lasting blockade and facilitating the study of its role in various physiological and pathological processes.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its effective application in research. The key characteristics of Metaphit hydrochloride are summarized below.

| Property | Value | Reference |

| Molecular Formula | C18H25ClN2S | [8] |

| Molecular Weight | 336.9 g/mol | [8] |

| IUPAC Name | 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;hydrochloride | [8] |

| CAS Number | 96332-92-2 | [8] |

| Synonyms | Metaphit hydrochloride, UNII-ZW68N4XKS9 | [8] |

Mechanism of Action: Irreversible Antagonism of the NMDA Receptor

Metaphit's primary mechanism of action is the irreversible antagonism of the NMDA receptor. This is achieved through a two-step process:

-

Binding: Metaphit, like its parent compound PCP, binds to a specific site located within the ion channel of the NMDA receptor.[1] This binding site is often referred to as the PCP receptor.

-

Acylation: The isothiocyanate group (-N=C=S) of Metaphit then forms a covalent bond, a process known as acylation, with a nucleophilic residue within the binding site.[1][9][10] This covalent modification permanently alters the receptor's structure, rendering it non-functional.

This irreversible blockade of the NMDA receptor ion channel prevents the influx of ions, thereby inhibiting its excitatory function. The specificity of Metaphit for the PCP binding site within the NMDA receptor has been demonstrated in studies using rat brain homogenates, where it effectively acylates [³H]phencyclidine-labeled binding sites.[1]

It is important to note that while Metaphit is primarily characterized as an NMDA receptor antagonist, it also exhibits effects at sigma receptors and can influence dopamine transporters, contributing to its complex pharmacological profile.[1][10]

Caption: Mechanism of Metaphit's irreversible antagonism of the NMDA receptor.

Pharmacological Profile: A Complex Interplay of Effects

While initially proposed as a straightforward antagonist to counter the effects of PCP, research has revealed a more nuanced pharmacological profile for Metaphit.[1] Its actions can vary significantly depending on the species, dosage, and route of administration.[1]

-

Partial Agonist and Potentiating Effects: In some models, particularly in pigeons, Metaphit has been shown to act as a partial agonist, inducing catalepsy and potentiating the effects of other arylcyclohexylamines like PCP and ketamine.[1] This suggests an agonist-like interaction at PCP receptors rather than simple antagonism.[1]

-

Behavioral Effects: In mice, intracerebroventricular (i.c.v.) administration of Metaphit disrupts motor behavior.[7] In rats, i.c.v. administration can produce PCP-like stereotyped behavior and ataxia at higher doses, while lower doses antagonize these effects of PCP for several days.[9] Interestingly, in rhesus monkeys, Metaphit induces ataxia and convulsions without producing the discriminative stimulus effects characteristic of PCP.[1]

-

Dopaminergic System Interaction: When administered directly into the rat nucleus accumbens, Metaphit can prevent locomotor hyperactivity induced by PCP and amphetamine.[1] This effect is thought to be mediated through presynaptic dopamine depletion mechanisms, independent of direct receptor blockade.[1]

-

Effects on Synaptic Plasticity: Metaphit has been shown to modify synaptic plasticity in the hippocampus.[11] Studies have demonstrated that Metaphit can amplify the magnitude of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[11][12][13] This effect is time-dependent, reaching its peak 48 hours after injection and then declining.[11]

Experimental Protocols: A Guide for Researchers

The unique properties of Metaphit make it a valuable tool for a variety of in vitro and in vivo studies. Below are representative protocols for its use.

In Vitro Electrophysiology: Studying Synaptic Transmission

Objective: To investigate the effect of Metaphit on synaptic transmission and plasticity (e.g., LTP) in hippocampal slices.

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent model (e.g., mouse or rat) using a vibratome. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Use a patch-clamp amplifier and microelectrodes to record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.[14]

-

Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Metaphit Application: Perfuse the slice with aCSF containing the desired concentration of Metaphit for a specified duration.

-

Washout and Post-Metaphit Recording: Wash out the Metaphit with regular aCSF and continue recording fEPSPs to observe any lasting effects.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-LTP Recording: Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Caption: Workflow for in vitro electrophysiological studies using Metaphit.

In Vivo Behavioral Studies: Assessing Motor Function and PCP Antagonism

Objective: To evaluate the in vivo effects of Metaphit on motor behavior and its ability to antagonize PCP-induced behaviors.

Methodology:

-

Animal Subjects: Use adult male rodents (e.g., mice or rats) housed under standard laboratory conditions.

-

Drug Administration: Administer Metaphit via the desired route (e.g., intracerebroventricularly, i.c.v.).[9] For i.c.v. administration, animals must be surgically implanted with a guide cannula.

-

Behavioral Testing:

-

Open Field Test: To assess general locomotor activity and stereotyped behaviors. Record parameters such as distance traveled, rearing frequency, and time spent in the center of the arena.

-

Rotarod Test: To evaluate motor coordination and balance. Measure the latency to fall from a rotating rod.

-

-

PCP Challenge: For antagonism studies, administer a dose of PCP known to induce specific behaviors (e.g., hyperactivity, stereotypy) at a set time point after Metaphit pretreatment.[9]

-

Data Analysis: Compare the behavioral parameters between vehicle-treated, Metaphit-treated, PCP-treated, and Metaphit + PCP-treated groups using appropriate statistical analyses.

Caption: Workflow for in vivo behavioral studies involving Metaphit.

Conclusion: A Versatile Tool with a Complex Character

Metaphit remains a powerful and versatile tool for neuroscientists investigating the NMDA receptor and its role in synaptic function and behavior. Its irreversible binding provides a unique advantage for long-term studies of receptor blockade. However, researchers must remain cognizant of its complex pharmacological profile, including its partial agonist activity and effects on other neurotransmitter systems. A thorough understanding of its mechanism of action and careful consideration of experimental design are paramount to leveraging the full potential of this important research compound. Future research may further elucidate the specific molecular interactions of Metaphit with its binding sites and explore its potential in developing novel therapeutic strategies for neurological and psychiatric disorders.

References

-

Metaphit Amplifies Long-Term Potentiation (LTP) in the Mouse Hippocampus. (1995). Life Sciences, 56(6), 399-406. [Link]

-

Metaphit hydrochloride | C18H25ClN2S. PubChem. [Link]

-

Metaphit. Grokipedia. [Link]

-

Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. (2010). Metallomics, 2(11), 735-741. [Link]

-

The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. (1986). Medical Biology, 64(3), 145-152. [Link]

-

A Practical Guide To Using Metaphors In Your Learning. (2026). Britts Imperial. [Link]

-

Three kinds of metaphor-in-language and how we can use them to synthesize theories of metaphor. (2013). University of Alberta. [Link]

-

Therapeutic Metaphors Enhance Memory Systems in Mental Health Contexts. (2023). Brain and Behavior, 13(12), e3344. [Link]

-

5 Neuroscience-Based Reasons to Use Metaphors as a Learning Device. (2022). Medium. [Link]

-

The Power of Metaphors in Learning. (2019). Julien Sobczak. [Link]

-

Metaphit, a Proposed Phencyclidine Receptor Acylator: Disruption of Mouse Motor Behavior and Absence of PCP Antagonist Activity. (1987). Journal of Pharmacology and Experimental Therapeutics, 243(1), 95-100. [Link]

-

Long-Term Potentiation (LTP): Memory & Synaptic Plasticity. Synapse. [Link]

-

Effect of Conceptual Metaphors on Memory: A Preliminary Study on the Visual and Auditory Recalling. (2022). British Journal of Teacher Education and Pedagogy, 1(2), 89-98. [Link]

-

Metaphor and Synthesis. (2006). MIT Press. [Link]

-

Metaphit, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat. (1986). Journal of Pharmacology and Experimental Therapeutics, 238(3), 931-937. [Link]

-

Acylation of sigma receptors by Metaphit, an isothiocyanate derivative of phencyclidine. (1989). European Journal of Pharmacology, 162(1), 179-182. [Link]

-

METAPHOR: Metabolic evaluation through phasor-based hyperspectral imaging and organelle recognition for mouse blastocysts and oocytes. (2021). Proceedings of the National Academy of Sciences, 118(11), e2022047118. [Link]

-

Theories of Metaphor: A Synthesis. (2017). Brill. [Link]

-

Electrophysiological insights into the processing of nominal metaphors. (2010). Brain and Language, 115(3), 195-206. [Link]

-

Long-term potentiation. Wikipedia. [Link]

-

NMDA receptor. Wikipedia. [Link]

-

Development of a Novel Platform for in vitro Electrophysiological Recording. (2022). arXiv. [Link]

-

Structural elements of a pH-sensitive inhibitor binding site in NMDA receptors. (2019). Nature Communications, 10(1), 337. [Link]

-

Structure and major binding sites of the NMDA receptor. At rest, the... ResearchGate. [Link]

-

(PDF) Theories of Metaphor: A Synthesis. ResearchGate. [Link]

-

NMDA receptor antagonist. Wikipedia. [Link]

-

Metaphor in Chemistry: An Examination of Chemical Metaphor. (2020). Metaphor and Symbol, 35(2), 118-132. [Link]

-

Metaphor in Chemistry: An Examination of Chemical Metaphor. ResearchGate. [Link]

-

In Vitro & In Vivo Electrophysiology Studies. Charles River Laboratories. [Link]

-

Pharmacology of NMDA Receptors. (2014). NCBI. [Link]

-

Structural Insights into Competitive Antagonism in NMDA Receptors. (2014). YouTube. [Link]

-

NMDA receptor function, memory, and brain aging. (2010). Dialogues in Clinical Neuroscience, 12(4), 485-495. [Link]

-

Evidence for Altered NMDA Receptor Function as a Basis for Metaplasticity in Visual Cortex. (2003). The Journal of Neuroscience, 23(16), 6610-6616. [Link]

-

Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). protocols.io. [Link]

-

What are NMDA receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

-

Pharmacology of NMDA Receptors. ResearchGate. [Link]

-

The concept of long term potentiation of transmission at synapses. (2001). The Neuroscientist, 7(2), 135-145. [Link]

-

Electrophysiological correlates of conventional metaphor, irony, and literal language processing. (2021). Brain and Language, 213, 104889. [Link]

-

NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10887. [Link]

-

In vitro multi-cell patch clamp electrophysiology. Norbrain. [Link]

-

Long-Term Potentiation Produces a Sustained Expansion of Synaptic Information Storage Capacity in Adult Rat Hippocampus. (2021). eNeuro, 8(2), ENEURO.0450-20.2021. [Link]

-

Modulation of NMDA receptor function as a treatment for schizophrenia. (2013). Current Pharmaceutical Design, 19(27), 4879-4896. [Link]

-

Cell-type-specific quantification of protein synthesis in vivo. (2017). Nature Protocols, 12(11), 2387-2403. [Link]

-

Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. (2023). STAR Protocols, 4(3), 102434. [Link]

-

Metabotropic NMDA Receptor Signaling Contributes to Sex Differences in Synaptic Plasticity and Episodic Memory. (2021). eNeuro, 8(5), ENEURO.0152-21.2021. [Link]

-

Chemical features: Significance and symbolism. (2022). ScienceDirect. [Link]

-

NMDA receptor-targeted enrichment of CaMKIIα improves fear memory. (2022). Molecular Psychiatry, 27(10), 4146-4158. [Link]

-

Diagram of the timeline of the in vivo experimental protocol used indicating both the dosing period and the schedule of behavioural testing. ResearchGate. [Link]

-

METAPHOR A metaphor is saying one thing is another thing: He's a rat and she is poison. A simile is a mere comparison of on. American Literature. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Structural elements of a pH-sensitive inhibitor binding site in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metaphit, a proposed phencyclidine receptor acylator: disruption of mouse motor behavior and absence of PCP antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metaphit hydrochloride | C18H25ClN2S | CID 164512928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metaphit, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylation of sigma receptors by Metaphit, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metaphit amplifies long-term potentiation (LTP) in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. db.arabpsychology.com [db.arabpsychology.com]

- 13. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 14. criver.com [criver.com]

Introduction: Unlocking Receptor Pharmacology with an Irreversible Probe

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of Metaphit Methanesulfonate

In the landscape of neuropharmacology, understanding the intricate workings of receptor systems is paramount for the development of novel therapeutics. Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine), particularly as its methanesulfonate salt, emerges as a pivotal research tool.[1] Structurally an analog of the dissociative anesthetic phencyclidine (PCP), Metaphit was engineered with a crucial modification: the inclusion of a chemically reactive isothiocyanate group (-N=C=S).[1][2] This functional group transforms Metaphit from a simple ligand into a site-directed acylating agent, capable of forming a permanent, covalent bond with its target receptors.[2][3][4]

Initially conceived as a specific antagonist to irreversibly block PCP's effects, its pharmacological profile has proven to be far more complex.[1][5] It acts as an irreversible, non-competitive antagonist at the PCP binding site on the NMDA receptor complex and as an irreversible, competitive antagonist at sigma receptors.[4][6] This guide offers an in-depth exploration of the chemical properties of Metaphit methanesulfonate, its mechanism of action, practical methodologies for its use in research, and a nuanced discussion of its complex pharmacological effects for professionals in neuroscience and drug development.

Section 1: Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of rigorous and reproducible research. Metaphit methanesulfonate is typically supplied as a white to off-white solid with a high degree of purity, essential for minimizing confounding variables in experimental settings.[7]

| Property | Value | Reference(s) |

| CAS Number | 99287-12-4 | [6][8] |

| Molecular Formula | C₁₈H₂₄N₂S · CH₃SO₃H (or C₁₉H₂₈N₂O₃S₂) | [6][9] |

| Molecular Weight | 396.57 g/mol | [6][10] |

| Purity | ≥98% (by HPLC) | |

| Appearance | White to Pale Beige Solid | [7] |

| Solubility (25°C) | ≥20 mg/mL in Water | [6] |

| Storage (Powder) | -20°C (stable for up to 3 years) | [6] |

| Storage (In Solvent) | -80°C (stable for up to 6 months); -20°C (stable for up to 1 month) | [6] |

The methanesulfonate salt form significantly enhances the aqueous solubility of the parent compound, a critical feature for preparing stock solutions for both in vitro and in vivo applications without the need for potentially confounding organic solvents.[6] Stability under recommended storage conditions is high, but researchers should note the hygroscopic nature and store with a desiccant.[11]

Section 2: The Chemistry of Irreversible Binding: Mechanism of Action

The defining characteristic of Metaphit is its ability to function as an acylating agent, a property conferred by the electrophilic isothiocyanate moiety.[2][4] This group readily reacts with nucleophilic residues, such as the epsilon-amino group of lysine or the sulfhydryl group of cysteine, located within or near the ligand binding pocket of its target proteins. This reaction forms a stable, covalent thiourea linkage, effectively and irreversibly locking the molecule to the receptor.

This irreversible binding is the cornerstone of its utility. Unlike reversible antagonists, which can be displaced by increasing concentrations of an agonist, covalently bound Metaphit renders the receptor non-functional for its entire lifecycle. This allows researchers to study the physiological consequences of a persistent receptor population blockade.

Caption: Covalent modification of a receptor site by Metaphit.

Metaphit exhibits a fascinating dual profile:

-

At the NMDA Receptor: It acts as a non-competitive antagonist .[6] This means it binds to a site within the ion channel (the PCP site) rather than the glutamate or glycine binding sites.[2][12] By acylating this site, it physically occludes the channel, preventing ion flow regardless of agonist binding.

-

At the Sigma Receptor: It behaves as a competitive antagonist .[6] This suggests its binding and subsequent acylation occur directly at the primary ligand binding site, preventing other sigma ligands from docking.[4]

Section 3: Practical Methodologies for Researchers

Safety and Handling

While not classified as hazardous under OSHA standards, standard laboratory precautions are essential.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[14]

-

Spills: In case of a powder spill, cover with a plastic sheet to prevent aerosolization, then mechanically collect it into a suitable container for disposal.[13]

Protocol: Preparation of Aqueous Stock Solution

The high water solubility of the methanesulfonate salt simplifies solution preparation.

-

Objective: To prepare a 10 mg/mL stock solution.

-

Materials: Metaphit methanesulfonate salt, sterile deionized water, calibrated balance, sterile microcentrifuge tubes.

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on the balance.

-

Carefully weigh 10 mg of Metaphit methanesulfonate salt into the tube.

-

Add 1.0 mL of sterile deionized water to the tube.

-

Vortex briefly until the solid is completely dissolved. The solution should be clear.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C as per the stability data table.

-

Experimental Protocol: In Vitro Irreversible Antagonism Assay

This protocol validates the irreversible nature of Metaphit's binding to PCP receptors in brain membrane preparations.

Caption: Workflow for an in vitro irreversible binding assay.

Causality and Self-Validation: The critical step is thorough washing (Step 3) . For a reversible antagonist, this step would remove the compound, and subsequent radioligand binding would be normal. For Metaphit, because it forms a covalent bond, the antagonism (reduced [³H]TCP binding) will persist even after extensive washing, thus validating its irreversible mechanism.[3]

Experimental Protocol: In Vivo Antagonism of PCP-Induced Hyperactivity

This protocol assesses Metaphit's ability to block the behavioral effects of PCP in a rodent model.

Caption: Timeline for an in vivo behavioral antagonism study.

Expertise and Rationale: The delay between Metaphit pre-treatment and the PCP challenge is crucial.[3] Metaphit itself can induce PCP-like behaviors shortly after administration.[3][15] A washout period ensures that the observed effects are due to the long-term, irreversible antagonism of PCP receptors, not an acute interaction between the two compounds.

Section 4: A Tool of Complexity: Interpreting Metaphit's Pharmacology

While Metaphit is an invaluable tool, its effects are not always straightforward. A senior scientist must appreciate the nuances revealed in the literature to design and interpret experiments correctly.

-

Agonist vs. Antagonist Profile: Depending on the species and the measured endpoint, Metaphit can exhibit PCP-like agonist effects, mixed agonist/antagonist properties, or pure antagonism.[3][5][16] This highlights the importance of pilot studies and careful dose selection in any new experimental paradigm.

-

Beyond Direct Receptor Blockade: Studies have shown that Metaphit's antagonism of PCP-induced hyperactivity, particularly when injected directly into the nucleus accumbens, may stem from presynaptic mechanisms.[5] Specifically, it can deplete dopamine content in this brain region, an effect not seen with PCP itself.[2][5] This suggests its functional antagonism in some behavioral tests may be indirect and unrelated to a simple blockade of the PCP receptor.

-

Interactions with Other Receptor Systems: Research has demonstrated that Metaphit can also deplete serotonin-2 (5-HT₂) receptors, suggesting a potential overlap or interaction between PCP and 5-HT₂ binding sites.[17]

These complexities do not diminish Metaphit's value but rather enrich it. They demonstrate that the compound can be used to probe not only receptor structure but also the downstream signaling cascades and inter-system crosstalk that govern complex behaviors.

Conclusion

Metaphit methanesulfonate is more than a simple chemical; it is a sophisticated probe for dissecting the molecular pharmacology of the NMDA and sigma receptor systems. Its key chemical feature—the isothiocyanate group—enables the irreversible acylation of its targets, providing a powerful method for studying the consequences of long-term receptor inactivation. While its pharmacological profile is complex, exhibiting both direct and indirect, and sometimes species-dependent effects, it is this very complexity that makes it a rich tool for discovery. For the discerning researcher, a comprehensive understanding of its chemical properties, mechanism of action, and the nuances of its in-vivo effects is essential for leveraging its full potential to advance the fields of neuroscience and drug development.

References

- Metaphit methanesulfonate salt | CAS 99287-12-4 - AbMole BioScience. AbMole BioScience.

- Metaphit =98 HPLC,solid 99287-12-4 - Sigma-Aldrich. Sigma-Aldrich.

-

Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors . European Journal of Pharmacology. [Link]

-

Is Metaphit a phencyclidine antagonist? Studies with ketamine, phencyclidine and N-methylaspartate . British Journal of Pharmacology. [Link]

-

Metaphit Methanesulfonate Salt - AS Chemical Laboratories Inc. AS Chemical Laboratories Inc. [Link]

-

Metaphit, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat . The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

CAS No : 99287-12-4 | Product Name : Metaphit Methanesulfonate Salt | Pharmaffiliates . Pharmaffiliates. [Link]

-

Metaphit methanesulfonate salt | C19H28N2O3S2 | CID 6604126 - PubChem . National Institutes of Health. [Link]

-

Acylation of sigma receptors by Metaphit, an isothiocyanate derivative of phencyclidine . Molecular Pharmacology. [Link]

-

Metaphit, a Proposed Phencyclidine Receptor Acylator: Disruption of Mouse Motor Behavior and Absence of PCP Antagonist Activity . Pharmacology Biochemistry and Behavior. [Link]

-

Metaphit - Grokipedia . Grokipedia. [Link]

-

Metaphit - Wikipedia . Wikipedia. [Link]

-

: Metaphit methanesulfonatesalt - LookChem . LookChem. [Link]

-

Effects of Metaphit on Phencyclidine and serotonin2 Receptors . Neuroscience Letters. [Link]

-

Phencyclidine - Wikipedia . Wikipedia. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Metaphit - Wikipedia [en.wikipedia.org]

- 3. Metaphit, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acylation of sigma receptors by Metaphit, an isothiocyanate derivative of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metaphit, a proposed phencyclidine (PCP) antagonist, prevents PCP-induced locomotor behavior through mechanisms unrelated to specific blockade of PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Metaphit methanesulfonate salt | CymitQuimica [cymitquimica.com]

- 9. Metaphit methanesulfonate salt | C19H28N2O3S2 | CID 6604126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metaphit Methanesulfonate Salt | LGC Standards [lgcstandards.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. Phencyclidine - Wikipedia [en.wikipedia.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Metaphit, a proposed phencyclidine receptor acylator: disruption of mouse motor behavior and absence of PCP antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Is Metaphit a phencyclidine antagonist? Studies with ketamine, phencyclidine and N-methylaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of metaphit on phencyclidine and serotonin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cocaine Receptor with Metaphit: A Guide to Irreversible Probing of the Dopamine Transporter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with technical accuracy to provide a comprehensive resource for utilizing Metaphit, a powerful chemical probe, in cocaine research. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reliable data.

Foundational Principles: Cocaine, the Dopamine Transporter, and the Metaphit Advantage

Cocaine's potent psychoactive and addictive properties are primarily mediated by its interaction with the brain's reward circuitry. The principal molecular target is the presynaptic dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft to terminate its signal.[1][2] By blocking DAT, cocaine causes an accumulation of extracellular dopamine, leading to the intense euphoria that drives its abuse.[3][4]

Understanding the precise binding interactions at the DAT is crucial for developing therapeutic interventions. While cocaine binds reversibly, Metaphit (1-(1-(3-isothiocyanatophenyl)cyclohexyl)piperidine), an acylating derivative of phencyclidine (PCP), offers a unique advantage.[5] It functions as an irreversible ligand.

Mechanism of Irreversible Action: Metaphit's isothiocyanate group (-N=C=S) is highly electrophilic and forms a stable, covalent thiourea bond with nucleophilic residues, such as the amine groups on lysine amino acids, within the DAT protein structure.[5] This irreversible binding effectively "knocks out" the target binding site. This allows researchers to:

-

Quantify Receptor Occupancy: Determine the absolute number of cocaine binding sites without the confounding variable of ligand dissociation.

-

Enhance Signal-to-Noise: Employ stringent washout procedures to remove all non-covalently bound molecules, drastically reducing non-specific background in binding assays.

-

Study Long-Term Adaptations: Investigate the lasting neurobiological and behavioral consequences of sustained DAT blockade in vivo, mimicking aspects of chronic drug use.[6]

While Metaphit is a PCP derivative, its effects on the dopaminergic system are distinct from its interaction with the NMDA receptor-linked phencyclidine receptor, allowing for targeted investigation of the DAT.[5][7]

Experimental Design & Protocols

The following protocols are designed as self-validating systems. Each step is chosen to ensure specificity, reproducibility, and accurate quantification.

Protocol 2.1: In Vitro Quantification of DAT Binding Sites via Receptor Binding Assay

This protocol uses a competitive binding assay format to determine the density (Bmax) of Metaphit-sensitive cocaine binding sites in brain tissue homogenates.[8][9]

Objective: To quantify the number of functional cocaine binding sites on the DAT in a specific brain region (e.g., striatum).

Materials & Reagents:

-

Brain Tissue: Fresh or flash-frozen rodent striatum.

-

Ligands: Metaphit HCl; [³H]WIN 35,428 (a high-affinity radiolabeled cocaine analog).[10]

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

-

Equipment: Tissue homogenizer, refrigerated centrifuge, 96-well filter plates (e.g., glass fiber), vacuum manifold, liquid scintillation counter, scintillation vials, and fluid.[8]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Homogenize striatal tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step. This wash removes endogenous dopamine and other interfering substances.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Irreversible Blockade with Metaphit:

-

Divide the membrane preparation into two aliquots: 'Control' and 'Metaphit-Treated'.

-

To the 'Metaphit-Treated' aliquot, add Metaphit to a final concentration of 10 µM. To the 'Control' aliquot, add an equivalent volume of buffer.

-

Incubate both aliquots for 30 minutes at 37°C to allow for covalent binding to occur.

-

-

Washout of Unbound Metaphit:

-

Centrifuge both aliquots at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellets in a large volume of fresh, ice-cold Assay Buffer.

-

Repeat this wash-spin cycle three times. This step is critical to remove all non-covalently bound Metaphit, ensuring that any remaining effect is due to irreversible binding.

-

-

Saturation Binding with [³H]WIN 35,428:

-

Prepare a series of dilutions of [³H]WIN 35,428 in Assay Buffer (e.g., 0.1 nM to 20 nM).

-

For both Control and Metaphit-Treated membranes, set up binding reactions in a 96-well plate. Each concentration should have a 'Total Binding' well and a 'Non-Specific Binding' (NSB) well.

-

NSB wells contain the radioligand plus a high concentration of unlabeled cocaine (e.g., 100 µM) to saturate all specific sites.

-

Add approximately 100 µg of membrane protein to each well.

-

Incubate the plate for 1 hour at room temperature to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Wash each filter rapidly three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Punch out the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate 'Specific Binding' for each concentration by subtracting NSB counts from Total Binding counts.

-

Perform a non-linear regression analysis (e.g., using Prism software) on the Specific Binding data to generate a saturation curve.[11]

-

From this analysis, determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).[12]

-

Data Presentation: Expected Outcomes

| Parameter | Control Group (No Metaphit) | Metaphit-Treated Group | Scientific Interpretation |